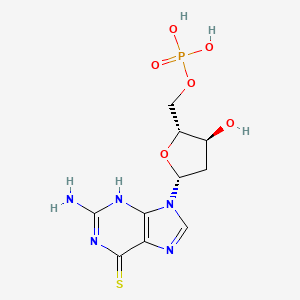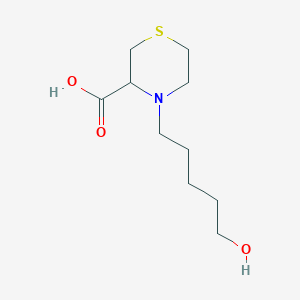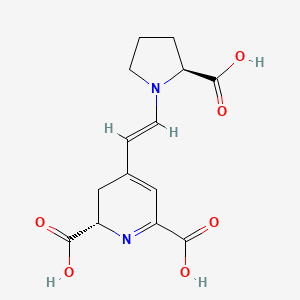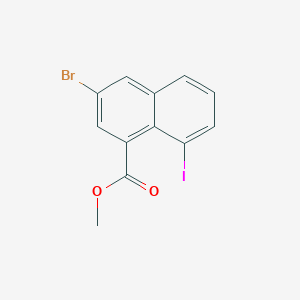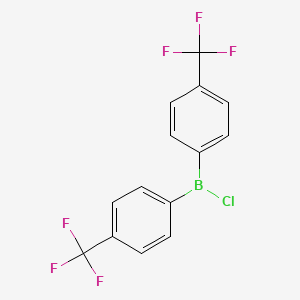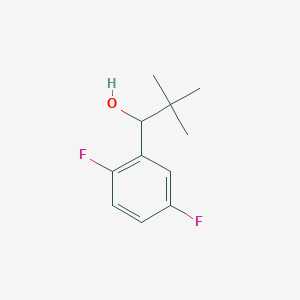
1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol is an organic compound characterized by the presence of a difluorophenyl group attached to a propanol backbone
Vorbereitungsmethoden
The synthesis of 1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve optimized catalytic processes to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons, often using reagents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The difluorophenyl group plays a crucial role in modulating the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol can be compared with other similar compounds, such as:
1-(3,5-Difluorophenyl)-2,2-dimethyl-1-propanol: Similar in structure but with different fluorine substitution patterns, leading to variations in reactivity and applications.
1-(2,5-Dichlorophenyl)-2,2-dimethyl-1-propanol:
1-(2,5-Dimethoxyphenyl)-2,2-dimethyl-1-propanol: The methoxy groups introduce different electronic effects, influencing the compound’s behavior in chemical reactions.
Eigenschaften
Molekularformel |
C11H14F2O |
|---|---|
Molekulargewicht |
200.22 g/mol |
IUPAC-Name |
1-(2,5-difluorophenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H14F2O/c1-11(2,3)10(14)8-6-7(12)4-5-9(8)13/h4-6,10,14H,1-3H3 |
InChI-Schlüssel |
XSVSDBCQMIHMKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C1=C(C=CC(=C1)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide](/img/structure/B12846288.png)
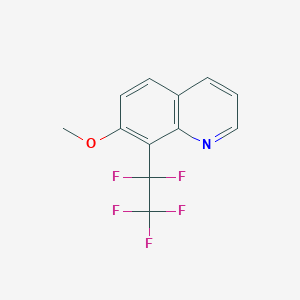
![4-[(4-Chlorobenzylidene)amino]benzonitrile](/img/structure/B12846292.png)
